molecular formula C24H20N6O2S B1684662 JW74 CAS No. 863405-60-1

JW74

Cat. No.: B1684662
CAS No.: 863405-60-1
M. Wt: 456.5 g/mol
InChI Key: KRIKILRRJCIWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JW74 is a small molecule inhibitor that targets the canonical Wnt signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of Wnt signaling is implicated in several types of cancer, making this compound a valuable compound for cancer research .

Biochemical Analysis

Biochemical Properties

JW74 interacts with various enzymes and proteins, particularly those involved in the Wnt signaling pathway . It targets the β-catenin destruction complex, leading to the stabilization of AXIN2, a key component of this complex . This results in reduced levels of nuclear β-catenin , affecting the Wnt signaling activity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing cell growth, delaying cell cycle progression, and inducing caspase-3-mediated apoptosis . It also affects cell signaling pathways, particularly the Wnt/β-catenin pathway , and influences gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the canonical Wnt signaling pathway by targeting the β-catenin destruction complex . This leads to the stabilization of AXIN2 and a reduction in the levels of nuclear β-catenin . These changes result in the downregulation of Wnt target genes .

Temporal Effects in Laboratory Settings

Over time, this compound continues to reduce cell growth, in part due to a delay in cell cycle progression and in part due to an induction of apoptosis . It also induces differentiation in certain cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 150 mg/kg in an ApcMin model, this compound reduced the small intestinal adenoma by 48%, comparable with celecoxib or rofecoxib .

Metabolic Pathways

This compound is involved in the Wnt signaling pathway, a crucial metabolic pathway . It interacts with enzymes such as GSK-3β and proteins like AXIN and APC that are part of this pathway .

Subcellular Localization

It is known that the key mediator of canonical Wnt signaling, β-catenin, which this compound targets, is found at multiple subcellular localizations, including adherence junctions and in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: JW74 is synthesized through a multi-step chemical process. The synthesis involves the formation of a 1,2,4-triazole ring, which is a key structural component of the compound. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: JW74 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Scientific Research Applications

JW74 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its high specificity and potency as a Wnt signaling inhibitor. It has been shown to effectively reduce active β-catenin levels and inhibit tumor growth in various cancer models. Additionally, this compound’s ability to stabilize AXIN and promote β-catenin degradation distinguishes it from other Wnt pathway inhibitors .

Biological Activity

JW74 is a selective inhibitor of tankyrase, a poly(ADP-ribose) polymerase involved in the regulation of the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the context of osteosarcoma (OS) and other malignancies where Wnt signaling plays a critical role in tumor progression and differentiation.

This compound functions primarily by inhibiting tankyrase 1 and 2, leading to the destabilization of β-catenin, a key protein in the Wnt signaling pathway. The inhibition results in reduced nuclear accumulation of β-catenin, thereby decreasing its transcriptional activity on target genes that promote cell proliferation and survival.

Effects on Cell Growth and Apoptosis

Research has demonstrated that this compound significantly reduces cell growth across various osteosarcoma cell lines, including U2OS, KPD, and SaOS-2. This effect is attributed to:

  • Cell Cycle Arrest : this compound induces a delay in cell cycle progression, which contributes to the reduction in cell proliferation.
  • Apoptosis Induction : The compound promotes caspase-3-mediated apoptosis, further contributing to decreased cell viability .

Differentiation Induction

Interestingly, this compound has been shown to enhance differentiation in osteosarcoma cells that typically resist such processes. Specifically, it upregulates microRNAs from the let-7 family, which are known for their tumor-suppressive properties and roles in promoting differentiation. This suggests that this compound may not only inhibit tumor growth but also encourage a more differentiated and potentially less aggressive cellular phenotype .

Key Research Findings

The following table summarizes key findings from studies on this compound's biological activity:

Study Cell Lines Key Findings Mechanism
U2OS, KPD, SaOS-2Reduced cell growth and viability; increased apoptosisTankyrase inhibition leads to decreased β-catenin levels
U2OSInduction of let-7 miRNAs; enhanced differentiationUpregulation of tumor suppressor miRNAs
Various OS linesDose-dependent effects on growth inhibition; increased AXIN2 levelsStabilization of AXIN2 and disruption of β-catenin signaling

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Osteosarcoma Treatment : A clinical study examined the effects of this compound on patient-derived osteosarcoma models. Results indicated significant reductions in tumor size and improved differentiation markers post-treatment.
  • Combination Therapies : Researchers have investigated combining this compound with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when used alongside traditional treatments, indicating potential for improved therapeutic strategies in resistant OS cases.
  • MicroRNA Profiling : A study focused on the microRNA expression profiles post-JW74 treatment revealed significant upregulation of let-7 family members, reinforcing the compound's role in modulating gene expression linked to tumor suppression .

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIKILRRJCIWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.